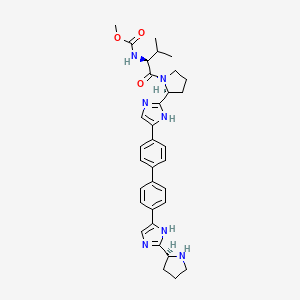

![molecular formula C₇H₁₁N₃O₃ B1144885 (2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide CAS No. 1383814-64-9](/img/structure/B1144885.png)

(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide is an organic compound with significant applications in various scientific fields. It is a bicyclic compound containing nitrogen atoms and is known for its unique structural properties. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Mechanism of Action

Target of Action

The compound, also known as (2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octan-2-carboxamide, is primarily targeted towards serine beta-lactamases , including carbapenemases expressed by Enterobacteriaceae and non-Enterobacteriaceae . These enzymes are responsible for bacterial resistance to beta-lactam antibiotics, which include penicillins, cephalosporins, and carbapenems .

Mode of Action

The compound acts as a beta-lactamase inhibitor . It binds to the active site of the beta-lactamase enzyme, preventing it from breaking down the antibiotic. This allows the antibiotic to remain effective and kill the bacteria .

Biochemical Pathways

The compound is part of the family of tropane alkaloids , which display a wide array of interesting biological activities . The 8-azabicyclo[3.2.1]octane scaffold is the central core of these alkaloids . The compound’s interaction with beta-lactamase enzymes affects the biochemical pathway of antibiotic resistance in bacteria .

Result of Action

The primary result of the compound’s action is the inhibition of beta-lactamase enzymes , thereby preserving the effectiveness of beta-lactam antibiotics . This can lead to the successful eradication of bacterial infections that would otherwise be resistant to treatment .

Biochemical Analysis

Biochemical Properties

(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of beta-lactamase enzymes. Beta-lactamase enzymes are responsible for the hydrolysis of beta-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, this compound enhances the efficacy of beta-lactam antibiotics against resistant bacterial strains . This compound interacts with the active site of beta-lactamase enzymes, forming a stable complex that prevents the hydrolysis of the antibiotic substrate .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, this compound disrupts cell wall synthesis by inhibiting beta-lactamase enzymes, leading to cell lysis and death . In mammalian cells, this compound has been shown to influence cell signaling pathways and gene expression, particularly those involved in inflammatory responses . This compound modulates the activity of key transcription factors, resulting in altered expression of genes associated with inflammation and immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of beta-lactamase enzymes, forming a covalent bond with the serine residue in the enzyme’s active site . This covalent bond formation leads to irreversible inhibition of the enzyme, preventing the hydrolysis of beta-lactam antibiotics . Additionally, this compound can modulate the activity of other enzymes and proteins involved in cell signaling pathways, further influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used . In vitro studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits beta-lactamase enzymes without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with off-target enzymes and proteins in the liver and kidneys .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide typically involves multiple steps. One common method starts with the reaction of a suitable precursor with specific reagents under controlled conditions. For example, a precursor compound can be reacted with diisopropylethylamine (DIPEA), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and hydroxybenzotriazole (HOBT) in dimethylformamide (DMF) to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process often includes steps such as hydrogenolysis, purification by silica gel column chromatography, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can result in derivatives with different functional groups .

Scientific Research Applications

(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Industry: The compound is used in the production of various chemical products and materials.

Comparison with Similar Compounds

Similar Compounds

(2S,5R)-6-Benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide: This compound is an impurity of avibactam, a novel β-lactamase inhibitor.

(2S,5R)-7-Oxo-N-piperidin-4-yl-6-sulfoxy-1,6-diazabicyclo[3.2.1]octane-2-carboxamide: Another related compound with similar structural features and applications.

Uniqueness

What sets (2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide apart is its specific configuration and functional groups, which confer unique reactivity and biological activity. Its ability to inhibit β-lactamase enzymes makes it particularly valuable in the development of antibiotic therapies .

Properties

IUPAC Name |

(2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)13/h4-5,13H,1-3H2,(H2,8,11)/t4-,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLUPQAHAOHPQZ-UHNVWZDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2CC1N(C2=O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

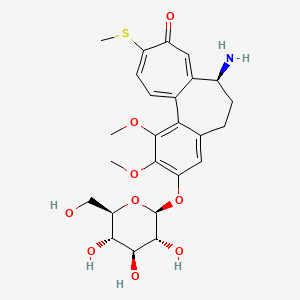

![8-Undecyl-7H,8H,9H-dinaphtho[1,8-bc:1',8'-hi]xanthene-7,9-dione](/img/new.no-structure.jpg)

![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1144814.png)